![molecular formula C13H18N4O3 B2472584 4,6-Dimorpholinopyrimidine-5-carbaldehyde CAS No. 304864-80-0](/img/structure/B2472584.png)
4,6-Dimorpholinopyrimidine-5-carbaldehyde
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Overview
Description
Chemical Reactions Analysis
There are reports of aromatic nucleophilic substitution reaction products on similar compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .Scientific Research Applications
- Researchers have explored unexpected aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . These reactions yield compounds through amination, solvolysis, and condensation processes under mild and environmentally friendly conditions. The starting pyrimidine’s structural factors and a high concentration of alkoxide ions play a crucial role in these transformations. This method allows the synthesis of pyrimidine-based compound precursors for N-heterocyclic systems.
- o-Aminopyrimidine aldehydes and ketones have been used to construct fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, and pyrimido[4,5,6-de]quinazolines . These fused heterocyclic systems find applications in drug discovery and materials science.
- 4,6-Dichloropyrimidine-5-carboxaldehyde serves as a substrate for synthesizing N-terminal surrogates in amino acid and peptide analogues . These modified peptides can have altered properties, stability, or bioactivity.
- Functionalized pyrimidines with amino and halogen groups are suitable precursors for structural alterations in the synthesis of pyrimidine-based compounds . Researchers explore these derivatives as building blocks for designing novel drugs and bioactive molecules.
- Halogenated pyrimidines, such as 4,6-dichloropyrimidines, can undergo nucleophilic substitution reactions via SNAr (nucleophilic aromatic substitution) . These reactions enable the introduction of diverse functional groups, expanding the synthetic toolbox for medicinal chemists.
Aromatic Nucleophilic Substitution Reactions
Synthesis of Fused Pyrimidines
N-Terminal Surrogates in Peptide Analogues
Building Blocks for Medicinal Chemistry
Regioselective Synthetic Strategies
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, such as this compound, are often involved in interactions with various enzymes and receptors in the body, playing significant roles in numerous biological processes .
Mode of Action
It’s known that pyrimidine derivatives can undergo aromatic nucleophilic substitution reactions . The isolated compounds from these reactions are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
properties
IUPAC Name |
4,6-dimorpholin-4-ylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-9-11-12(16-1-5-19-6-2-16)14-10-15-13(11)17-3-7-20-8-4-17/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDMGBQAVPKBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)N3CCOCC3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimorpholinopyrimidine-5-carbaldehyde |
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